Zopolrestat inhibits the enzyme aldose reductase (ALR2), which is the first and rate-limiting enzyme in the polyol pathway [1] [2]. Under normal blood glucose levels, this pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway, and aldose reductase converts it to sorbitol [1]. This compound exerts its therapeutic effect by potently and competitively inhibiting this process [3].
The molecular mechanism is characterized as non-competitive inhibition with respect to the coenzyme NADPH [4]. The binding of this compound induces a significant structural change in the enzyme:
The table below summarizes key quantitative data for this compound:
| Parameter | Value | Context / Notes |
|---|---|---|
| Biochemical Inhibition Constant (Ki) | 1.2 nM [3] | Highly potent competitive inhibitor at the biochemical level. |
| Protein Binding (Plasma) | Less extensive in diabetic rats [5] | Compared to normal rats. |
| Oral Absorption (Rats) | ~85% [6] | - |
| Tissue Half-Life (Rats) [5] | ||
| - Plasma | 6.6 - 8.0 hours | Longer in normal rats. |
| - Nerve, Kidney, Lens | Longer than in plasma | Leads to tissue accumulation during multiple dosing. |
| Urinary Excretion (Unchanged) | < 2% in 48 hours [5] | In rats. |
For researchers looking to validate or build upon these findings, here are the methodologies from pivotal studies.
This protocol assesses the effect of aldose reductase inhibition on cardiac energy metabolism [2].
This protocol measures the activity of aldose reductase and its inhibition in the lens, a key tissue for diabetic complications [6].
The following diagram illustrates the polyol pathway's role in diabetic complications and this compound's specific site of action.
This compound inhibits aldose reductase (ALR2), blocking the polyol pathway and its damaging consequences.
This compound was primarily investigated for preventing microvascular complications of diabetes. Recent computational studies have reinforced its potential, showing high binding affinity to key hub proteins like MMP9, ESR1, and FASN, which are implicated in the pathogenesis of diabetic retinopathy [7] [1]. This suggests its effects may extend beyond the polyol pathway.
A primary advantage of this compound is its favorable tissue distribution. Its half-life is longer in critical target tissues like the nerve, kidney, and lens compared to plasma, allowing for sustained action at disease sites [5]. However, this property must be balanced with safety monitoring, as some studies reported side effects like eryptosis (premature red blood cell death) at relevant dosages [6].
Despite its high potency and well-understood mechanism, this compound remains an experimental drug and has not been approved for clinical use [8]. Its development history reflects the broader challenges faced by this drug class, where achieving a balance between efficacy, tissue exposure, and safety has proven difficult [1].
The polyol pathway is a two-step metabolic process that becomes significantly overactive under hyperglycemic conditions, contributing to the development of diabetic complications [1] [2].
Sorbitol accumulates within cells because it cannot easily cross cell membranes, causing osmotic swelling and damage [2] [3]. The following diagram illustrates this pathway and where this compound acts as an intervention.
Research has provided insights into the effects of this compound through both laboratory studies and human trials.
In-Vitro and Animal Model Evidence
Human Clinical Trial Protocol and Outcomes A key clinical trial investigated the effect of this compound on cardiac function in diabetic patients with neuropathy [5] [6].
| Parameter Measured | Change with this compound | Statistical Significance (p <) |
|---|---|---|
| Resting LV Ejection Fraction (LVEF) | Increase | 0.02 |
| Cardiac Output | Increase | 0.03 |
| LV Stroke Volume | Increase | 0.004 |
| Exercise LVEF | Increase | 0.001 |
| Exercise Cardiac Output (Placebo group) | Decrease | 0.03 |
| Exercise Stroke Volume (Placebo group) | Decrease | 0.02 |
Despite promising results, this compound, like many other ARIs, was withdrawn from clinical development and has not been approved for clinical use [3] [7].
The failure of many ARIs has been attributed to several factors:
Current research continues to explore new, safer, and more effective aldose reductase inhibitors, including investigations into natural compounds [9] [10].
The table below summarizes key pharmacokinetic parameters of this compound in normal and diabetic rats after a single oral administration (50 mg/kg), as reported in a 1991 study [1] [2].
| Parameter | Normal Rats | Diabetic Rats |
|---|---|---|
| Cmax (µg/mL) | 127 | 144 |
| AUC(0-∞) | Higher | Lower |
| Plasma Half-Life (hr) | 8.0 | 6.6 |
| Urinary Excretion (unchanged drug in 48 hr) | < 2% | < 2% |
| Protein Binding | More extensive | Less extensive |
Here are the methodologies from key studies that investigated this compound:
Pharmacokinetics and Tissue Distribution Study [1] [2] [3]
Efficacy Study on Diabetic Complications [4]
Study on Allergic Inflammation in Diabetes [5] [6]
Cardiac Ischemia-Reperfusion Injury Study [7]
This compound is an aldose reductase inhibitor (ARI). Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active under hyperglycemic conditions [8] [7]. This pathway is implicated in the pathogenesis of various diabetic complications.
The following diagram illustrates the polyol pathway and the mechanism of this compound:
The polyol pathway contributes to diabetic complications through several mechanisms [8] [7]:
By inhibiting aldose reductase, this compound blocks this entire cascade, preventing the tissue damage that leads to complications [4] [7].
It is crucial to note that, according to the search results, this compound and several other promising ARIs were withdrawn from clinical trials and are not currently in clinical use [8]. The inconsistent results and side effects in human trials suggest that inhibiting aldose reductase alone may not be sufficient to control the complex network of pathways leading to diabetic complications [8].
| Category | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Aldose reductase (AKR1B1) inhibitor [2] [3] [1] |
| Biological Activity | IC₅₀ = 3.1 nM (aldose reductase) [3] |
| Therapeutic Class | Antidiabetic agent [2] |
| Highest R&D Phase | Discontinued (Phase 3) [1] [4] |
| Investigated Indications | Diabetic Neuropathies (Phase 3), Diabetic Nephropathies (Phase 2), Diabetic Cardiomyopathies (Phase 2) [1] |
Zopolrestat works by inhibiting the enzyme aldose reductase, the first and rate-limiting enzyme in the polyol pathway [4]. Under hyperglycemic conditions, this pathway is upregulated, leading to the accumulation of sorbitol and fructose within cells, which causes osmotic stress and contributes to diabetic complications [4].
Diagram illustrating this compound's mechanism of action in the polyol pathway.
The following in vivo protocol from animal studies describes the typical evaluation of this compound's efficacy [3].
Despite its potent inhibitory activity, this compound, along with several other aldose reductase inhibitors (like tolrestat and ponalrestat), was withdrawn from clinical trials [4]. The primary reasons included:
This compound is a carboxylic acid aldose reductase inhibitor (ARI) that has been used in preclinical research to investigate the treatment of diabetic complications. The table below summarizes the key pharmacokinetic parameters and effective dosing regimens from rat studies.
| Parameter | Details & Values |
|---|---|
| Effective Oral Dose | 50 mg/kg [1] [2] |
| Dosing Frequency | Once daily [1] |
| Plasma Half-Life (STZ-diabetic rats) | 6.6 hours [2] |
| Tissue Half-Lives | Longer in nerve, kidney, and lens than in plasma [1] [2] |
| Key Finding | Accumulates in target tissues (nerve, kidney, lens) during multiple dosing [1] [2] |
| Protein Binding | Less extensive in plasma from diabetic rats vs. normal rats [2] |
This protocol outlines the methodology for inducing diabetes and evaluating the effects of this compound.
Understanding the distribution of this compound is critical as it accumulates in tissues relevant to diabetic complications. The following table and diagram summarize the findings from distribution studies.
| Tissue | Key Finding |
|---|---|
| Liver | Highest exposure (AUC0-∞) [5] |
| Ileum & Large Intestine | High exposure levels [5] |
| Nerve, Kidney, Lens | Longer half-lives than in plasma; significant accumulation during multiple dosing [1] [2] |
This compound exerts its effects by inhibiting aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. The following diagram illustrates this pathway and the site of inhibition.
Zopolrestat is a carboxylic acid-based aldose reductase inhibitor (ARI) that has been extensively investigated for its potential in preventing diabetic complications through inhibition of the polyol pathway. This pathway is significantly activated under hyperglycemic conditions, leading to the conversion of glucose to sorbitol via aldose reductase, which subsequently results in osmotic stress and oxidative damage in vulnerable tissues [1]. This compound specifically targets aldose reductase (AKR1B1), the rate-limiting enzyme in this pathway, thereby reducing sorbitol accumulation in tissues susceptible to diabetic damage [2]. Unlike many other ARIs that encountered safety issues in clinical development, this compound demonstrated a unique pharmacokinetic profile characterized by significant accumulation and prolonged retention in key target tissues including peripheral nerves, kidney, and lens [3] [4].
The therapeutic rationale for this compound centers on its potential to prevent or delay the onset of diabetic complications including neuropathy, nephropathy, and cataract formation. Research has shown that the compound achieves concentrations in target tissues that exceed simultaneous plasma levels, with particularly prolonged half-lives in nerves, kidney, and lens compared to plasma [3]. This tissue accumulation property is considered pharmacologically advantageous as these sites represent the primary locations where diabetic complications manifest. Despite demonstrating promising preclinical efficacy, this compound was withdrawn from clinical development due to hepatotoxicity concerns and insufficient clinical efficacy in human trials [5]. Nevertheless, it remains an important research tool for investigating the polyol pathway's role in diabetic complications and for modeling tissue-targeted drug distribution.
Table 1: Primary pharmacokinetic parameters of this compound in normal and diabetic rats following oral administration (50 mg/kg)
| Parameter | Normal Rats | Diabetic Rats | Notes |
|---|---|---|---|
| Cmax (µg/mL) | 127 | 144 | Higher in diabetic rats |
| AUC(0-∞) | Higher | Lower | Reduced in diabetic rats |
| Plasma Half-life | 8.0 hours | 6.6 hours | Longer in normal rats |
| Urinary Excretion | <2% | <2% | Unchanged drug over 48h |
| Protein Binding | More extensive | Less extensive | In plasma |
Table 2: Tissue-specific accumulation of this compound following multiple dosing (50 mg/kg/day for 5 days)
| Tissue | Half-life | Accumulation Potential | Steady State Achievement |
|---|
| Plasma | 6.6-8.0 hours | No accumulation | - | | Liver | Similar to plasma | No accumulation | - | | Nerve | Longer than plasma | Significant accumulation | Yes | | Kidney | Longer than plasma | Significant accumulation | Yes | | Lens | Longer than plasma | Significant accumulation | Yes |
The pharmacokinetic data reveal several important characteristics of this compound. The observed differences in protein binding between normal and diabetic rats may contribute to the altered distribution patterns between these models [3] [4]. The minimal urinary excretion of unchanged drug (<2% over 48 hours) suggests that this compound undergoes extensive metabolism or alternative elimination pathways rather than renal clearance [3]. Most notably, the prolonged tissue half-lives in nerve, kidney, and lens compared to plasma indicate specific binding or retention mechanisms in these target tissues, which is consistent with its proposed mechanism of action for preventing diabetic complications in these vulnerable sites [3] [4].
The accumulation potential of this compound in target tissues during multiple dosing regimens represents a particularly advantageous pharmacokinetic property from a therapeutic perspective. While plasma and liver concentrations reach steady state without accumulation, the continued buildup in nerve, kidney, and lens tissues suggests the possibility of sustained target engagement even with intermittent dosing [3]. This property could potentially allow for less frequent administration while maintaining therapeutic efficacy at the site of action, though this must be balanced against potential tissue-related toxicity concerns.
To evaluate this compound's tissue distribution and accumulation, researchers have employed well-established animal models of diabetes and standardized dosing regimens:
Animal Model Selection: The streptozotocin (STZ)-induced diabetic rat model is the most widely used system. STZ is administered as a single intraperitoneal injection at 35-65 mg/kg after fasting to induce hyperglycemia [6]. Alternatively, genetic models such as db/db mice can be employed [7].
Dosing Protocol: this compound is typically administered orally at 50 mg/kg daily [3] [4]. For multiple dosing studies, a 5-day regimen is commonly used to assess steady-state concentrations and tissue accumulation potential [3].
Control Groups: Studies should include both normal (non-diabetic) and diabetic animals receiving this compound, plus diabetic controls receiving vehicle alone to distinguish drug-specific effects from disease-related changes [3].
Sample Collection: Blood samples are collected via appropriate methods (tail vein or terminal cardiac puncture) into anticoagulated tubes. Following centrifugation at 1000×g for 10 minutes, plasma is separated and stored at -80°C until analysis [7]. Tissues (nerve, kidney, lens) are dissected, rinsed in cold phosphate buffer, and either processed immediately or snap-frozen in liquid nitrogen for storage at -80°C [7].
Tissue Homogenization: Prepare 10% (w/v) homogenates of tissues in appropriate cold buffers (e.g., Tris-HCl pH 7.4 or phosphate buffer) using mechanical homogenizers maintained at 4°C [6]. Centrifuge homogenates at 11,000×g for 30 minutes at 4°C and collect supernatant for analysis [6].
Drug Concentration Analysis: While specific analytical methods for this compound quantification are not detailed in the available literature, typical approaches for similar compounds include HPLC with UV or MS detection. Protein precipitation or liquid-liquid extraction is generally employed for sample cleanup prior to analysis.
Sorbitol Measurement: As a pharmacodynamic marker, sorbitol levels in tissues can be quantified using enzymatic assays involving sorbitol dehydrogenase [6] or via GC/MS-based metabolomic platforms [7].
Aldose Reductase Activity Assessment: Evaluate enzyme activity in tissue homogenates by monitoring NADPH oxidation at 340 nm. The reaction mixture typically contains potassium phosphate buffer (pH 6.2), lithium sulfate, 2-mercaptoethanol, DL-glyceraldehyde as substrate, NADPH, and tissue homogenate [6].
Diagram 1: Experimental workflow for this compound tissue distribution studies, showing key pharmacokinetic parameters and methodological approaches
Pharmacokinetic Calculations: Determine standard parameters including C~max~, T~max~, AUC~0-∞~, and half-life using non-compartmental analysis. Compare plasma and tissue concentrations to evaluate distribution ratios.
Accumulation Potential: Calculate accumulation indices by comparing tissue concentrations after single and multiple dosing. The prolonged half-lives in target tissues compared to plasma should result in accumulation ratios >1 [3].
Statistical Analysis: Compare parameters between normal and diabetic animals using appropriate statistical tests (e.g., t-tests or ANOVA with post-hoc testing) to identify disease-related alterations in pharmacokinetics.
This compound has demonstrated particular value in preclinical models of specific diabetic complications, informing our understanding of polyol pathway involvement in various tissue pathologies:
Diabetic Neuropathy: The significant accumulation and prolonged half-life of this compound in nerve tissue (half-life exceeding plasma half-life) supports its application in peripheral neuropathy models [3]. Research with related ARIs has shown improvements in nerve conduction velocity and reduced sorbitol accumulation in sciatic nerves [1].
Diabetic Nephropathy: The kidney accumulation profile of this compound makes it suitable for renal complication studies. Similar ARIs have shown reduction in urinary albumin excretion and prevention of glomerular basement membrane thickening in diabetic models [7] [4].
Cataract Formation: Lens accumulation is particularly relevant for cataract research. This compound has been shown to inhibit aldose reductase activity in lens tissue and reduce sorbitol accumulation, potentially delaying cataract formation in diabetic rats [6].
Despite promising preclinical pharmacokinetic and pharmacodynamic data, several factors limited the clinical translation of this compound:
Species Differences: While tissue accumulation was favorable in rodent models, translation to human efficacy proved challenging. The hepatotoxicity observed in clinical trials despite favorable preclinical tissue distribution highlights the limitations of animal models in predicting human outcomes [5].
Insufficient Clinical Efficacy: Although this compound effectively inhibited the polyol pathway in preclinical models, clinical trials failed to demonstrate robust therapeutic benefits sufficient to warrant approval, particularly given safety concerns [5].
Therapeutic Window: The tissue accumulation that provided pharmacological advantages may have also contributed to toxicity risks, as demonstrated by this compound-induced eryptosis (premature red blood cell death) at clinically relevant concentrations [6].
Diagram 2: Polyol pathway in diabetic complications and this compound mechanism of action, showing key metabolic steps and pathological consequences
This compound represents a pharmacologically intriguing ARI with favorable target tissue distribution properties, particularly accumulation in nerves, kidney, and lens. The comprehensive pharmacokinetic data and established experimental protocols provide valuable tools for investigating polyol pathway inhibition as a therapeutic strategy for diabetic complications. While clinical development was discontinued due to efficacy and safety concerns, this compound remains an important research compound for studying tissue-specific drug delivery and aldose reductase biology. Recent research continues to explore novel ARIs with improved therapeutic profiles [5] [8], building upon the foundational pharmacokinetic principles demonstrated by this compound.
The table below summarizes the core quantitative data for Zopolrestat as an Aldose Reductase (AR) inhibitor.
| Parameter | Value | Context / Notes |
|---|---|---|
| IC₅₀ (AR Inhibition) | 4.8 nM [1] | Value from AAT Bioquest dataset. |
| 3.1 nM [2] | Value from MedChemExpress; indicates potency against human & rat enzymes [2]. | |
| Kᵢ (AR Inhibition) | 19.0 nM [1] | Dissociation constant for enzyme-inhibitor complex. |
| In Vivo Efficacy (ED₅₀) | 1.9 - 18.4 mg/kg [2] | Dose range for reversing sorbitol accumulation in sciatic nerve, retina, and lens of diabetic rats after 5-day oral administration. |
While a protocol specific to this compound is not detailed in the search results, the following general methodology can be applied based on common practices and the context provided [3].
To determine the in vitro inhibitory activity (IC₅₀) of this compound against partially purified aldose reductase.
This is a standard spectrophotometric assay that monitors the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
Prepare Reaction Mixtures: In a cuvette, add the following components sequentially:
Initiate Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
Monitor Reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes.
Run Controls:
Data Analysis:
This compound exerts its effects by inhibiting Aldose Reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway. This pathway is critically implicated in the pathogenesis of diabetic complications [4] [5].
The diagram below illustrates the polyol pathway and the point of inhibition by this compound.
Under normal glucose levels, the polyol pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway. This compound, by potently inhibiting Aldose Reductase, prevents the conversion of glucose to sorbitol [4] [2]. This inhibition helps to avert the downstream consequences:
The polyol pathway, activated during hyperglycemia, leads to sorbitol accumulation within cells, contributing to diabetic complications like neuropathy. Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway. Zopolrestat is a potent, carboxylic acid-based AR inhibitor that has been widely used in preclinical studies to investigate the role of AR in diabetic complications [1] [2].
Studies have shown that this compound is effective at preventing and reversing the accumulation of sorbitol in the sciatic nerve of diabetic rats, a key model for diabetic neuropathy research [3] [4]. Its pharmacokinetic profile indicates that it accumulates in and has a longer half-life in target tissues like the sciatic nerve compared to plasma, making it well-suited for chronic studies [5].
The core methodology for evaluating this compound's efficacy on the sciatic nerve involves a streptozotocin (STZ)-induced diabetic rat model.
Animal Model and Dosing Protocol The table below summarizes the established animal model and dosing regimen based on published studies:
| Protocol Aspect | Specifications |
|---|---|
| Animal Model | Male Sprague-Dawley (SD) rats made diabetic by intravenous (i.v.) injection of streptozotocin (STZ) [3]. |
| Dosage | Oral administration (gavage) at a range of 2.5 mg/kg to 50 mg/kg body weight [3]. |
| Dosing Frequency | Once daily [3]. |
| Treatment Duration | 5 days of dosing, followed by a 7-day recovery period in one chronic test [3]. |
Quantitative Outcomes The efficacy of this compound is measured by its ability to reverse existing sorbitol accumulation. The primary quantitative outcome is the ED₅₀, which is the dose required to achieve 50% of the maximum effect.
| Tissue | ED₅₀ (mg/kg) |
|---|---|
| Sciatic Nerve | 1.9 [3] |
| Retina | 17.6 [3] |
| Lens | 18.4 [3] |
The data shows that the sciatic nerve is highly sensitive to this compound, requiring a much lower dose to achieve the half-maximal effect compared to ocular tissues [3].
1. Induction of Diabetes
2. Dosing and Tissue Collection
3. Sorbitol Measurement in Sciatic Nerve Sorbitol levels in the nerve are typically measured using an enzymatic assay.
The following diagram illustrates the polyol pathway and the experimental workflow for assessing this compound's activity.
What is the significance of this compound's ED₅₀ being lower in the sciatic nerve than in other tissues? A lower ED₅₀ indicates that the sciatic nerve is more sensitive to this compound, meaning a smaller dose is required to achieve a therapeutic effect. This could be due to higher drug penetration, greater enzyme expression, or a more critical role of the polyol pathway in this tissue [3].
Are there any specific handling or solubility considerations for this compound in vitro? For in vitro studies, this compound is typically dissolved in DMSO. A stock solution of 8.3 mg/mL in pure DMSO yields a concentration of approximately 20 mM. This can be further diluted in buffer for assays, but the final DMSO concentration should be controlled (e.g., ≤1%) to avoid solvent toxicity [3].
Aldose reductase (AR, AKR1B1) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal glucose concentrations, only a small fraction of cellular glucose enters this pathway, but in hyperglycemic conditions characteristic of diabetes, over 30% of glucose metabolism may flow through the polyol pathway. This increased flux results in sorbitol accumulation and depletion of cellular NADPH, compromising antioxidant defense mechanisms and contributing to oxidative stress that underlies various diabetic complications including neuropathy, nephropathy, and retinopathy. [1]
This compound is a potent aldose reductase inhibitor (ARI) that has been extensively studied for managing diabetic complications. As a carboxylic acid derivative containing a trifluoromethyl benzothiazole moiety, this compound demonstrates strong binding affinity to AR, with reported inhibition constants in the nanomolar range (Kᵢ = 19 nM). The compound has shown promise in clinical studies for reducing various diabetic complications, though concerns about side effects have limited the widespread clinical use of ARIs. [1] [2] Understanding the molecular interactions between this compound and AR through computational approaches provides valuable insights for developing improved therapeutics with enhanced efficacy and reduced side effects.
The crystal structure of human aldose reductase (PDB IDs: 4JIR, 2HV5) reveals a typical α/β triosephosphate isomerase (TIM) barrel structure composed of approximately 316 amino acids. The active site is located in a deep, hydrophobic pocket at the C-terminal end of the β-barrel, characterized by several key residues that facilitate inhibitor binding:
The structure complexed with this compound (PDB ID: 2HV5) has been resolved to 1.59 Å resolution, offering high-precision structural data for docking studies. This structure clearly shows the interaction network between the protein and inhibitor, with the NADP+ cofactor remaining bound during inhibition. [3] [2]
This compound (3,4-dihydro-4-oxo-3-((5-trifluoromethyl-2-benzothiazolyl)methyl)-1-phthalazine acetic acid) establishes multiple favorable interactions within the AR active site:
These diverse interaction modalities contribute to this compound's potent inhibition of AR, with binding affinity superior to many reference inhibitors including tolrestat and sorbinil. [1] [2]
Table 1: Key Residues in Aldose Reductase Active Site and Their Interactions with this compound
| Residue | Role in Catalysis/Inhibition | Interaction Type with this compound |
|---|---|---|
| Tyr48 | Anion-binding pocket residue | Hydrogen bonding |
| His110 | Anion-binding pocket residue | Hydrogen bonding |
| Trp111 | Anion-binding pocket residue | Hydrogen bonding, π-π stacking |
| Val47 | Hydrophobic substrate channel | Van der Waals interactions |
| Phe122 | Hydrophobic substrate channel | Van der Waals interactions |
| Leu300 | Hydrophobic substrate channel | Van der Waals interactions |
| Cys298 | Potential nucleophile | Proximity to inhibitor |
Molecular docking predicts the three-dimensional orientation of a ligand (this compound) when bound to its target protein (aldose reductase) and calculates the binding affinity of the complex. The following step-by-step protocol utilizes AutoDock 4.2, which employs a Lamarckian genetic algorithm for conformational sampling and energy evaluation: [4]
Retrieve the protein structure: Download the crystal structure of human aldose reductase in complex with this compound (PDB ID: 2HV5) from the RCSB Protein Data Bank (https://www.rcsb.org/)
Prepare the protein structure:
AR.pdbqtPrepare the ligand structure:
This compound.pdbqtSet the grid box:
a.gpf) using AutoDock ToolsRun AutoGrid:
autogrid4 -p a.gpf -l a.glgConfigure docking parameters:
a.dpf)Run AutoDock:
autodock4 -p a.dpf -l a.dlgExamine the docking log file (a.dlg):
Visualize the results:
The following workflow diagram illustrates the complete molecular docking process:
Molecular dynamics (MD) simulations provide insights into the temporal evolution of the protein-ligand complex, capturing conformational changes and assessing the stability of the docked pose. The following protocol outlines the procedure for running MD simulations using AMBER or GROMACS: [5] [6]
System preparation:
Energy minimization:
System equilibration:
Production simulation:
Trajectory analysis:
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method provides a more accurate estimation of binding free energies than docking scores alone. This approach calculates the binding free energy (ΔGᵇᵢⁿᵈ) using the following equation: [6]
ΔGᵇᵢⁿᵈ = Gᶜᵒᵐᵖˡᵉˣ - Gᵖʳᵒᵗᵉⁱⁿ - Gˡⁱᵍᵃⁿᵈ ΔGᵇᵢⁿᵈ = Eᵐᵐ + Gˢᵒˡᵛ - TS
Where Eᵐᵐ represents the gas-phase molecular mechanics energy, Gˢᵒˡᵛ is the solvation free energy, and TS represents the entropy contribution. For this compound-AR complexes, the van der Waals and electrostatic interactions provide the main contributions to the binding free energy, with key residues including Trp21, Val48, Tyr49, Lys78, Trp80, His111, Arg298, and Val302. [6]
Table 2: Comparison of Binding Affinities for Aldose Reductase Inhibitors
| Inhibitor | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | Key Interactions |
|---|---|---|---|
| This compound | -12.3 to -10.7 (calculated) | 19 nM (experimental) | Tyr48, His110, Trp111, Phe122 |
| (+)-Pipoxide | -12.3 (calculated) | Not determined | Hydrogen bonding, hydrophobic |
| Naamidine A | -11.8 (calculated) | Not determined | Hydrogen bonding, hydrophobic |
| Tolrestat | -10.5 (calculated) | 15-35 nM (experimental) | Tyr48, His110, Trp111 |
| Fidarestat | -10.2 (calculated) | 32 nM (experimental) | Tyr48, His110, Trp111 |
| Sorbinil | -9.8 (calculated) | 90 nM (experimental) | Tyr48, His110, Trp111 |
A significant challenge in AR inhibitor design is achieving selectivity over AKR1B10, a closely related aldo-keto reductase with 70.89% sequence homology to AR that is overexpressed in various cancers. Studies have shown that This compound inhibits both AR and AKR1B10 with similar potency. The selectivity mechanism primarily involves:
MD simulations of this compound bound to both enzymes reveal that highly selective AR inhibitors should ideally lack bulky moieties that can adapt to both binding sites, whereas dual inhibitors like this compound can accommodate conformational changes in both enzymes. [6]
Experimental validation of computational predictions is essential for confirming the reliability of docking studies. Several approaches can be employed:
Crystallographic validation:
Biochemical validation:
Competitive binding assays:
Recent studies have identified several natural compounds with potential AR inhibitory activity, including (+)-pipoxide, Zinc000095485961, Naamidine A, (-)-pipoxide, and 1,6-di-O-p-hydroxybenzoyl-beta-D-glucopyranoside, which demonstrated binding energies ranging from -12.3 to -10.7 kcal/mol, outperforming this compound in computational studies. However, these findings require experimental validation. [1] [7]
Common issues in molecular docking studies and their solutions:
Table 3: Troubleshooting Guide for Molecular Docking
| Problem | Possible Causes | Solutions |
|---|---|---|
| Unrealistic binding poses | Incorrect protonation states, inadequate sampling | Check ligand protonation at physiological pH, increase number of docking runs |
| Poor correlation with experimental data | Inaccurate force field parameters, insufficient conformational sampling | Use more refined scoring functions, perform MD simulations to refine poses |
| Inconsistent binding energies | Grid box misplacement, inappropriate box size | Center grid box on known binding site, ensure box size encompasses entire binding pocket |
| Failure to reproduce crystal pose | Incorrect treatment of protein flexibility | Use induced-fit docking protocols, incorporate side-chain flexibility |
For enhanced accuracy in docking studies, consider these advanced approaches:
Ensemble docking: Perform docking against multiple protein conformations from MD simulations to account for receptor flexibility
Quantum mechanical calculations: Employ QM/MM approaches for more accurate treatment of electronic effects in binding, particularly for the zinc ion in metalloenzymes
Free energy perturbation: Use alchemical free energy methods for high-precision binding affinity predictions
The following diagram illustrates the relationship between different computational methods in drug discovery:
These application notes provide a comprehensive framework for conducting molecular docking studies of this compound with aldose reductase. The integrated approach combining docking, molecular dynamics simulations, and binding free energy calculations offers a robust protocol for investigating AR-inhibitor interactions at atomic resolution. The step-by-step methodologies outlined herein enable researchers to accurately characterize binding mechanisms and affinities, facilitating the rational design of next-generation aldose reductase inhibitors with improved efficacy and selectivity for managing diabetic complications.
Future directions in this field should focus on developing highly selective inhibitors that distinguish between AR and the closely related AKR1B10, optimizing pharmacokinetic properties to enhance therapeutic outcomes, and validating computational predictions through rigorous experimental assays. The incorporation of machine learning approaches and advanced free energy calculations will further improve the accuracy and efficiency of these computational studies.
Zopolrestat is a potent carboxylic acid-based aldose reductase inhibitor (ARI) that has been extensively investigated for its potential to prevent and treat diabetic complications. As an experimental therapeutic agent, it targets aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through this pathway contributes to the pathogenesis of diabetic complications including neuropathy, nephropathy, retinopathy, and cataract formation through sorbitol accumulation and oxidative stress mechanisms. [1] [2] [3]
The molecular mechanism of this compound involves competitive inhibition at the active site of human aldose reductase, as demonstrated through kinetic and spectroscopic studies. This compound binds to aldose reductase complexed with either the cofactor NADPH or NADP+, distinguishing it from other ARIs like sorbinil which show preferential binding to the enzyme-NADPH complex. This binding characteristic contributes to its potent inhibitory activity, with a reported Ki value of 1.2 nM at the biochemical level, making it one of the most potent inhibitors in its class. The compound's structure features a phthalazinone core with a trifluoromethyl benzothiazole moiety and carboxylic acid group, which facilitates its interaction with key residues in the enzyme's active site. [4] [5]
Table 1: Protein Binding Characteristics of this compound Across Experimental Models
| Experimental System | Protein Binding (%) | Notes | Citation |
|---|---|---|---|
| Human diabetic patients | >99% | Concentration-dependent binding | [6] |
| Diabetic rat plasma | Less extensive than in normal rats | Quantitative data not provided | [7] |
| Normal rat plasma | More extensive than in diabetic rats | Quantitative data not provided | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Various Models
| Parameter | Normal Rats (Oral 50 mg/kg) | Diabetic Rats (Oral 50 mg/kg) | Human NIDDM Patients (Oral 1000 mg) | Citation |
|---|---|---|---|---|
| Cmax | 127 µg/mL | 144 µg/mL | 208 µg/mL (multiple dose) | [7] [6] |
| Tmax | Not specified | Not specified | 2-4 hours (single); 4.3 hours (multiple) | [6] |
| Half-life (Plasma) | 8.0 hours | 6.6 hours | 26.9 hours | [7] [6] |
| Half-life (Tissues) | Longer in nerve, kidney, lens | Similar to normal rats | Not assessed | [7] |
| Urinary excretion | <2% (unchanged, 48hr) | <2% (unchanged, 48hr) | 36% (unchanged, 24hr) + 7% (glucuronide) | [7] [6] |
| Apparent clearance | Not specified | Not specified | 5.71 mL/min | [6] |
| Volume of distribution | Not specified | Not specified | 12.9 L | [6] |
Research in diabetic and normal rat models has revealed important tissue-specific distribution patterns for this compound. The compound demonstrates prolonged retention in tissues vulnerable to diabetic complications, with half-lives in nerve, kidney, and lens tissues exceeding plasma half-life in both normal and diabetic rats. During multiple dosing regimens, this compound did not accumulate in plasma or liver at steady state, but significant accumulation occurred in nerve, kidney, and lens tissues to varying degrees. This tissue-selective accumulation is pharmacologically advantageous as these are precisely the target tissues for preventing diabetic complications. The extended tissue residence time suggests that this compound may have a longer duration of biological action than predicted by plasma pharmacokinetics alone. [7]
The protein binding characteristics of this compound appear to be influenced by diabetic conditions. Studies in rat models indicate that protein binding of this compound was less extensive in plasma from diabetic rats compared to normal rats, which may contribute to differences in drug disposition between diabetic and non-diabetic states. This finding has potential clinical relevance as altered protein binding in diabetes could influence free drug concentrations and pharmacological effects. In human studies, this compound demonstrated concentration-dependent protein binding exceeding 99%, which is consistent with its high degree of plasma protein attachment and may influence its clearance and distribution characteristics. [7] [6]
Equilibrium Dialysis Method for Protein Binding Determination:
Comprehensive Tissue Distribution Assessment in Diabetic Models:
Diagram 1: Mechanism of this compound Action in Diabetic Complications. This compound inhibits aldose reductase (AR), the first enzyme in the polyol pathway that converts glucose to sorbitol under hyperglycemic conditions. By blocking this pathway, this compound prevents sorbitol accumulation and subsequent diabetic complications. [1] [2] [5]
Diagram 2: Experimental Workflow for this compound Tissue Distribution Studies. This flowchart outlines the key steps in assessing this compound distribution in diabetic models, from animal model preparation through sample collection and pharmacokinetic analysis. [7] [3]
Preclinical studies demonstrate that this compound exerts beneficial effects on multiple diabetic complications through its targeted action on aldose reductase. In diabetic rat models, this compound administration significantly reduced sorbitol accumulation in neural tissues, lenses, and kidneys - key target organs for diabetic complications. This biochemical effect translated to functional improvements, including prevention of motor nerve conduction velocity deficits and cataract formation. The drug's ability to accumulate preferentially in these vulnerable tissues with longer half-lives than in plasma enhances its therapeutic potential for chronic complications of diabetes. [7] [3]
Research in aging rat models has revealed additional dimensions of this compound's pharmacological activity. Studies demonstrate that this compound improved endothelial-dependent relaxation in aged Fischer 344 rats, suggesting benefits for vascular function beyond glycemic control. This effect was associated with reduced levels of methylglyoxal (MG), a key precursor of advanced glycation endproducts (AGEs), in aortic tissues. The study established a connection between aldose reductase inhibition and reduced AGE formation, providing insight into potential pleiotropic benefits of this compound in addressing age-related vascular dysfunction that may be accelerated in diabetes. [2]
This compound serves as an important research tool for investigating the pathophysiological role of the polyol pathway in diabetic complications. Its well-characterized pharmacokinetic profile, particularly its tissue-specific distribution and accumulation patterns, makes it valuable for studies examining the relationship between aldose reductase inhibition and prevention of tissue damage in experimental diabetes. Researchers can utilize the compound as a positive control when evaluating novel aldose reductase inhibitors or when exploring combination therapies targeting multiple pathways of diabetic complications. [7] [2]
Despite its promising preclinical profile, this compound's clinical development was halted during Phase III trials, partly due to hepatotoxicity concerns and insufficient demonstration of therapeutic efficacy in human studies. This outcome highlights the challenges in translating preclinical findings in diabetic models to clinical benefits in patients. The compound's history underscores the importance of thorough investigation of tissue-specific accumulation, species differences in pharmacokinetics, and long-term safety profiles when developing aldose reductase inhibitors. Contemporary research continues to reference this compound as a benchmark potent inhibitor while seeking compounds with improved therapeutic indices. [1] [8]
This compound represents a extensively studied aldose reductase inhibitor with well-characterized protein binding and pharmacokinetic properties across multiple species. The available data reveal its unique tissue distribution profile, with preferential accumulation and prolonged retention in tissues vulnerable to diabetic complications. The experimental protocols outlined provide robust methodologies for investigating these parameters in preclinical models. While clinical development was discontinued, this compound remains an important reference compound in diabetes research and continues to inform the development of novel therapeutic approaches for diabetic complications. Future research directions may include further exploration of its effects on AGE formation and vascular function, as well as its potential applications in understanding polyol pathway biology beyond diabetes.
Zopolrestat is a potent carboxylic acid-based aldose reductase inhibitor (ARI) that has been investigated extensively for the treatment of diabetic complications, including neuropathy, nephropathy, and retinopathy. The therapeutic rationale for this compound centers on its ability to inhibit the polyol pathway, a glucose metabolic pathway that becomes hyperactive in hyperglycemic conditions and contributes to oxidative stress and cellular damage through sorbitol accumulation and NADPH depletion [1]. More recently, research has revealed that this compound also exhibits potent glyoxalase I (GLO1) inhibition with a biochemical Ki value of 1.2 nM, positioning it as a valuable template molecule for the discovery of novel GLO1 inhibitors with potential applications in oncology and neurodegenerative diseases [2].
The molecular structure of this compound features a phthalazine acetic acid core substituted with a trifluoromethyl benzothiazole group, which enables optimal interaction with the hydrophobic pocket of the aldose reductase enzyme [2] [3]. Crystallographic studies of human aldose reductase complexed with this compound have revealed detailed binding characteristics, with the inhibitor demonstrating competitive inhibition through specific interactions with the enzyme's active site [3]. Beyond its established role in diabetic complications, emerging evidence indicates that this compound exhibits anti-neuroinflammatory properties by modulating β-amyloid-induced microglial activation through ROS-PKC-mediated NF-κB and MAPK pathways, suggesting potential applications in Alzheimer's disease and other inflammation-related neurodegenerative conditions [4].
The pharmacokinetic profile of this compound has been characterized in healthy male volunteers across single and multiple-dose regimens, demonstrating favorable properties for once-daily dosing. Key parameters are summarized in Table 1.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Single Dose (50-1200 mg) | Multiple Dose (800 mg/day) | Multiple Dose (1200 mg/day) |
|---|---|---|---|
| Cmax | Dose-proportional increase | 196 μg/mL | 281 μg/mL |
| AUC(0-48) | Linear with dose | - | - |
| AUC(0-24) at steady-state | - | Dose-proportional | Dose-proportional |
| T½ (half-life) | - | 30.3 hours (mean) | 30.3 hours (mean) |
| Oral clearance (Clpo) | - | 5.2 mL/min | 5.2 mL/min |
| Volume of distribution (Vdss/F) | - | 12 L | 12 L |
| Renal clearance | 2.6-5.6 mL/min | 2.2 mL/min | 2.2 mL/min |
| Urinary excretion (unchanged) | 34-45% of dose | ~45% of dose | ~45% of dose |
| Protein binding | Extensive, concentration-dependent | Extensive | Extensive |
| Food effect | No significant impact on absorption | - | - |
Source: [5]
This compound exhibits linear pharmacokinetics across the therapeutic dose range, with Cmax and AUC values increasing proportionally with dose [5]. The mean elimination half-life of approximately 30 hours supports once-daily dosing and contributes to the observed 2.2-fold accumulation at steady-state conditions [5]. The extensive renal excretion of unchanged drug (34-45% of administered dose) indicates that renal function may influence clearance, while the concentration-dependent plasma protein binding may have implications for drug interactions and free fraction availability at different dose levels [5]. The absence of food effects on the extent of absorption provides dosing flexibility without regard to meals, which is particularly beneficial for diabetic patients who may have variable meal patterns [5].
Preclinical studies in normal and diabetic rat models have provided insights into the species-specific differences in this compound handling and the potential impact of diabetic pathophysiology on its pharmacokinetics, as summarized in Table 2.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Normal Rats (IV 2 mg/kg) | Normal Rats (PO 50 mg/kg) | Diabetic Rats (PO 50 mg/kg) |
|---|---|---|---|
| Cmax | - | 127 μg/mL | 144 μg/mL |
| AUC(0-∞) | - | Higher than diabetic | Lower than normal |
| Plasma half-life | - | 8.0 hours | 6.6 hours |
| Urinary excretion (unchanged) | - | <2% of dose | <2% of dose |
| Protein binding | - | More extensive | Less extensive |
| Tissue accumulation | - | Nerve, kidney, lens | Nerve, kidney, lens |
Source: [6]
Following oral administration in rats, this compound achieved comparable Cmax values in both normal and diabetic animals, though the AUC was notably lower in diabetic rats despite similar peak concentrations [6]. The shorter plasma half-life observed in diabetic rats (6.6 hours versus 8.0 hours in normal rats) may reflect disease-related alterations in drug disposition [6]. A striking species difference in elimination pathways is evident, with rats excreting less than 2% of the unchanged drug in urine compared to 34-45% in humans, suggesting potentially different metabolic or biliary elimination patterns across species [6]. The reduced plasma protein binding observed in diabetic rats compared to normal rats may result from diabetes-induced alterations in plasma composition and could influence tissue distribution and free drug concentrations [6].
Multiple-dose studies in diabetic rats revealed tissue-specific accumulation, with this compound demonstrating longer half-lives in nerve, kidney, and lens tissues compared to plasma [6]. This preferential tissue penetration is pharmacologically advantageous for targeting diabetic complications in these vulnerable tissues and may allow for sustained therapeutic effects even with fluctuating plasma concentrations. The absence of significant accumulation in plasma and liver during multiple dosing contrasts with the tissue retention, suggesting selective partitioning into target organs affected by diabetic complications [6].
Objective: To determine the single-dose pharmacokinetic profile of this compound in human subjects.
Methodology:
Bioanalytical Method:
Pharmacokinetic Analysis:
Objective: To evaluate the tissue distribution and accumulation of this compound in target tissues relevant to diabetic complications.
Methodology:
Bioanalytical Method:
Data Analysis:
The following diagram illustrates the polyol pathway mechanism and the site of inhibition for this compound:
This diagram illustrates the biochemical sequence through which excess glucose is shunted into the polyol pathway under hyperglycemic conditions. Aldose reductase reduces glucose to sorbitol using NADPH as a cofactor, subsequently leading to sorbitol accumulation within cells and oxidative stress through NADPH depletion [1]. Sorbitol is then converted to fructose by sorbitol dehydrogenase, which utilizes NAD+ and produces NADH, contributing to redox imbalance and pseudohypoxia [1]. This compound exerts its therapeutic effect by potently inhibiting aldose reductase at the initial step of this pathway, thereby preventing sorbitol accumulation and the subsequent cascade of osmotic and oxidative stress that leads to diabetic complications [5] [1].
The following diagram outlines the recently discovered mechanism by which this compound attenuates β-amyloid-induced neuroinflammation:
This pathway illustrates the multi-targeted mechanism through which this compound exerts anti-neuroinflammatory effects. β-Amyloid stimulation activates microglia, triggering ROS production and subsequent PKC phosphorylation across multiple isoforms (PKCα/β, δ, ζ/λ, and mu) [4]. These activated PKC isoforms then stimulate both the NF-κB and MAPK signaling pathways, leading to increased production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4]. This compound intervention occurs at multiple levels, primarily reducing intracellular ROS generation and suppressing PKC phosphorylation, thereby disrupting the downstream inflammatory cascades and potentially providing therapeutic benefit in Alzheimer's disease and other neuroinflammatory conditions [4].
This compound demonstrates a favorable pharmacokinetic profile characterized by dose-linear exposure, complete oral absorption unaffected by food, and an extended half-life suitable for once-daily dosing. Its tissue distribution properties are particularly noteworthy, with demonstrated accumulation in target tissues such as nerve, kidney, and lens, which may enhance its therapeutic efficacy for diabetic complications affecting these organs. The dual inhibitory activity against both aldose reductase and glyoxalase I positions this compound as a valuable pharmacological tool for investigating interconnected metabolic pathways in diabetes and beyond.
The emerging applications of this compound in neuroinflammation and potential neurodegenerative disorders highlight the importance of comprehensive pharmacokinetic characterization in guiding future research directions. The experimental protocols outlined herein provide robust methodologies for further investigating this compound's disposition in various physiological and disease states. As research continues to elucidate new therapeutic targets for this compound, its well-established pharmacokinetic profile serves as a solid foundation for dose selection and regimen design in preclinical and clinical studies.
The table below summarizes experimental data from a study on this compound's effects in a streptozotocin (STZ)-induced diabetic rat model.
| Parameter | Untreated Diabetic Rats | This compound-Treated Diabetic Rats | Treatment Details |
|---|---|---|---|
| 24-h Urinary Protein Excretion (at 4 months) | 49.97 ± 7.94 mg/day | 15.07 ± 2.17 mg/day [1] | Dose: 100 mg/kg [1] |
| 24-h Urinary Protein Excretion (at 6 months) | 67.05 ± 14.03 mg/day | 22.77 ± 4.39 mg/day [1] | Administration: Daily (orally via gavage) [1] [2] |
| Lens Sorbitol Levels | 40-fold increase | Near-normal levels (prevented) [1] | Duration: 4-6 months [1] |
| Lens Opacity | Opaque | Maintained transparency [1] | Model: STZ-induced diabetic rats [1] [2] |
| Lens Myo-inositol Content | Depleted | Maintained [1] | |
| Lens Na-K-ATPase Activity (Ouabain-sensitive Rb influx) | Reduced to 53.8% of control | Maintained at control levels [1] |
This detailed protocol is adapted from published studies for use in a preclinical STZ-induced diabetic rat model [1] [2].
The following diagrams illustrate this compound's mechanism in preventing diabetic cataracts and the experimental workflow. The DOT code is provided for customization and reproduction.
Polyol Pathway and Inhibition by this compound
Preclinical Evaluation Workflow
For researchers working with Zopolrestat, here are specific experimental considerations based on published data.
| Experimental Area | Considerations & Protocols |
|---|
| In Vitro Assays | - IC50: 3.1 nM for aldose reductase inhibition [1].
This compound targets the polyol pathway, which is hyperactivated in hyperglycemia. The following diagram illustrates this pathway and the role of aldose reductase inhibition.
The failure of this compound, despite its potent in vitro activity, highlights a common challenge in this drug class. Epalrestat is the only ARI approved for clinical use (in Japan, China, and India) and serves as a key reference for a molecule with a more acceptable safety profile [4] [5]. Current research focuses on discovering new ARIs from natural compounds or designing derivatives with improved safety and multi-target profiles [6] [4].
The table below summarizes quantitative data on Zopolrestat's pharmacokinetics and plasma protein binding from key studies.
| Parameter | Findings in Humans (Healthy Volunteers) | Findings in Humans (NIDDM Patients) | Findings in Preclinical Models (Diabetic Rats) |
|---|---|---|---|
| Plasma Protein Binding | Extensive, concentration-dependent, >99% [1] | >99%, concentration-dependent [2] | Less extensive than in plasma from normal rats [3] |
| Apparent Volume of Distribution (Vdss/F) | 12 L [1] | 12.9 L [2] | Information not available in search results |
| Half-Life (t1/2) | ~30.3 hours (steady-state) [1] | 26.9 hours (single dose) [2] | 6.6 hours [3] |
| Renal Clearance (Clr) | ~2.2 mL/min (steady-state) [1] | 1.82 mL/min [2] | <2% of dose excreted unchanged in 48h [3] |
| Route of Elimination | ~45% of dose excreted unchanged in urine at steady-state [1] | 36% of dose excreted unchanged in urine; 7% as acylglucuronide [2] | Information not available in search results |
Here are the methodologies and core results from pivotal studies on this compound's protein binding.
Q1: How does the diabetic state affect this compound's plasma protein binding? Animal studies indicate that the diabetic state can alter the extent of this compound's plasma protein binding. Research in streptozotocin-induced diabetic rats showed that protein binding was less extensive in plasma from diabetic rats compared to normal rats [3]. The clinical significance of this finding in humans requires further investigation.
Q2: What is the clinical significance of this compound's high plasma protein binding? High plasma protein binding (>99%) can influence the drug's distribution and elimination. Since only the unbound (free) fraction is pharmacologically active, changes in binding due to factors like concentration-dependence or disease state (e.g., diabetes) could theoretically alter the drug's efficacy and safety profile [2] [1].
Q3: Why did this compound and other Aldose Reductase Inhibitors (ARIs) fail in clinical trials? Despite showing promise, many ARIs, including this compound, were withdrawn from clinical trials. Reasons include lack of consistent clinical efficacy in treating diabetic polyneuropathy, severe side effects (e.g., liver toxicity with tolrestat), and poor pharmacokinetic profiles. It is also hypothesized that in diabetic tissues, aldose reductase may become insensitive to inhibitors due to oxidative modification [4] [5].
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| High variability in plasma protein binding assays | Concentration-dependent binding of this compound [2]. | Use a range of clinically relevant drug concentrations in your in vitro assays and report the free fraction at each concentration. |
| Discrepancy between in vivo efficacy and in vitro potency | Tissue accumulation and longer half-life in target organs (nerve, lens) compared to plasma [3]. | Measure drug concentrations in the target tissues, not just plasma, to better correlate exposure with pharmacological effect. |
| Low aqueous solubility affecting in vitro studies | Physicochemical properties of this compound [6]. | Use DMSO for stock solutions (≥20 mg/mL) [6]. Ensure final DMSO concentrations are non-cytotoxic and do not interfere with the assay. |
The following diagram outlines a general experimental workflow for assessing plasma protein binding, based on the methodologies used in the cited literature.
A rat tissue distribution study using 14C-labeled this compound provides a quantitative baseline for its penetration [1]. The data below shows significant variability between different tissues.
Table 1: Tissue Distribution of Radioactivity after Oral 14C-Zopolrestat in Rats [1]
| Tissue | Relative Exposure (AUC₀-∞) |
|---|---|
| Liver | Highest |
| Ileum | High |
| Large Intestine | High |
| Plasma | Reference |
| Most Other Tissues | Time of Max Concentration (Tmax): ~4 hours; Half-Life: 8-10 hours |
Troubleshooting Implications:
No direct formulations for this compound are documented, but you can optimize its delivery based on its physicochemical properties.
Table 2: this compound Properties and Formulation Guidance [2] [3]
| Property | Value | Implication for Formulation |
|---|---|---|
| Physical Form | Off-white to light brown powder [2] | - |
| Aqueous Solubility | Very low (Predicted: 0.00117 mg/mL) [4] | Poor water solubility is a major barrier to tissue penetration. |
| DMSO Solubility | ≥ 20 mg/mL [2] / ~100 mg/mL [3] | Suitable for preparing high-concentration stock solutions. |
| LogP | 3.21 - 3.7 [3] [4] | High lipophilicity; suggests potential for improved bioavailability with formulation. |
| Proposed Vehicle Formulations | 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) [3] | These co-solvent systems can significantly enhance solubility in aqueous dosing solutions. |
Experimental Protocol: Assessing Target Engagement In Vivo Since improving penetration is futile without target engagement, directly measure the effect of this compound on the polyol pathway in your target tissue.
Understanding the pathway this compound inhibits is key to designing relevant experiments. The diagram below illustrates the core biochemistry and the consequences of its inhibition.
This compound is a small molecule drug that was investigated as a potent inhibitor of aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications [1]. It reached Phase 3 clinical trials for diabetic neuropathies but was ultimately discontinued and is not approved for medical use [2] [3] [1].
The table below summarizes available quantitative data for this compound.
| Property | Value | Description / Conditions | Source |
|---|---|---|---|
| IC₅₀ (Aldose Reductase) | 3.1 nM | In vitro enzyme inhibition [4]. | [4] |
| ED₅₀ (Rat Sciatic Nerve) | 1.9 mg/kg | Oral dose to reverse elevated sorbitol [4]. | [4] |
| ED₅₀ (Rat Retina) | 17.6 mg/kg | Oral dose to reverse elevated sorbitol [4]. | [4] |
| ED₅₀ (Rat Lens) | 18.4 mg/kg | Oral dose to reverse elevated sorbitol [4]. | [4] |
| Molecular Weight | 419.38 g/mol | [4] | [4] |
| Molecular Formula | C₁₉H₁₂F₃N₃O₃S | [3] [4] [1] | [1] |
| CAS Registry Number | 110703-94-1 | [3] [4] [1] | [1] |
This compound inhibits the enzyme aldose reductase (ALR2) [2] [3] [4]. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol, contributing to diabetic complications [2]. The following diagram illustrates this pathway and this compound's role.
Diagram Title: Polyol Pathway and this compound Inhibition.
Q1: What is the primary target and mechanism of this compound? A1: this compound is a potent and specific inhibitor of aldose reductase (AKR1B1) [3] [4]. It works by blocking the first step of the polyol pathway, preventing the conversion of glucose to sorbitol under high glucose conditions, thereby mitigating downstream cellular stress and damage [2].
Q2: Why was this compound withdrawn from clinical development? A2: Despite its potent inhibitory activity, this compound, along with several other aldose reductase inhibitors (e.g., tolrestat, sorbinil), was withdrawn from clinical trials [2]. The clinical efficacy was often unsatisfactory, with some compounds showing deleterious side effects. The inconsistent results were attributed to the complex crosstalk between metabolic pathways in diabetic complications, where inhibiting ALR2 alone may not be sufficient to control downstream events [2].
Q3: I cannot find data on this compound's metabolites. Where should I look? A3: The lack of publicly available metabolite data is a known information gap. To proceed:
OC(=O)Cc1nn(Cc2nc3cc(ccc3s2)C(F)(F)F)c(=O)c2ccccc12) [4] with bioinformatics and cheminformatics software to generate computational predictions of potential metabolic sites.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule drug [1] [2] |
| Mechanism of Action | Aldose reductase (AKR1B1) inhibitor; modulates Aldo-keto reductase family 1 member B1 [1] [3] [2] |
| Primary Indications (Researched) | Diabetic neuropathies (Phase 3), diabetic cardiomyopathies, and diabetic nephropathies (Phase 2) [2] |
| Development Status | Discontinued [3] [2] |
| Chemical Formula | C19H12F3N3O3S [1] [4] |
This compound was developed to target the polyol pathway, a glucose metabolism pathway linked to diabetic complications [3] [5]. The table below summarizes the rationale and key experimental findings.
| Research Focus | Key Findings & Rationale |
|---|---|
| Polyol Pathway & Diabetic Complications | In hyperglycemia, increased glucose flux through polyol pathway leads to sorbitol accumulation (osmotic stress) and depletion of NADPH and glutathione (oxidative stress) [3]. |
| This compound Experimental Effect | This compound improved glycolysis and glucose metabolism in isolated perfused hearts of diabetic rats, enhancing lactate assimilation into the TCA cycle and restoring cellular redox conditions [3]. |
| Clinical Trial Outcomes (ARI Class) | Meta-analyses of ARI clinical trials found no statistically significant benefit over placebo for diabetic polyneuropathy. Toxicity issues led to withdrawal of several ARIs [5]. |
The following diagram illustrates the biochemical context of this compound's mechanism of action, which is crucial for understanding its experimental use.
While direct troubleshooting is unavailable, the provided context can help you identify potential issues:
The diagram below illustrates the polyol pathway and zopolrestat's inhibition site.
Title: Polyol Pathway and this compound Inhibition Site
This pathway is central to the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased glucose flux through this pathway leads to sorbitol accumulation, causing osmotic stress, and consumes NADPH, depleting glutathione and increasing oxidative stress [1]. This compound targets the first and rate-limiting step in this pathway.
This compound is a highly potent, carboxylic acid-based Aldose Reductase Inhibitor (ARI). Its mechanism and specificity profile are detailed below.
E:NADP+ complex [2] [3]. Its inhibition constant (Kᵢ) for ALR2 is in the low nanomolar range [4].The table below quantifies this compound's inhibitory potency against ALR2 and ALR1, providing key data for your experimental comparisons.
| Parameter | Aldose Reductase (ALR2) | Aldehyde Reductase (ALR1) | Experimental Notes |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | ~24 nM (EC₅₀ for infarct size reduction) [4] | 148 µM [5] | Kᵢ for ALR1 is significantly higher, indicating lower potency. |
| IC₅₀ Value | Not explicitly stated in results | 50-fold higher than for ALR2 (H112Q mutant) [5] | The H112Q mutation in ALR1 mimics a key ALR2 residue, affecting inhibitor binding. |
| Binding Site | Active site, inducing a "specificity pocket" [6] | Active site, but with lower affinity [5] | Binding to ALR2 involves conformational changes not seen in ALR1. |
Here are methodologies for key experiments cited in the literature, which you can adapt to confirm this compound's activity and specificity in your models.
This protocol is used to determine the inhibitor's potency directly against the purified ALR2 enzyme [2].
This model demonstrates the functional, protective effect of this compound in an integrated tissue system [4].
This model assesses the long-term effect of this compound on preventing functional and morphological changes, such as fibrosis and angiogenesis [7].
Q1: Is this compound absolutely specific for aldose reductase over aldehyde reductase? No, this compound is not absolutely specific. It is a highly potent inhibitor of ALR2 (Kᵢ in nM range) but has a much weaker effect on ALR1 (Kᵢ in µM range), indicating strong but not exclusive selectivity [5]. Always run control experiments to confirm on-target effects in your specific system.
Q2: What is the typical dosing and pharmacokinetic profile of this compound? Human pharmacokinetic studies show that oral this compound has linear kinetics, with doses from 50 to 1200 mg achieving proportional plasma concentrations. About 45% of the dose is excreted unchanged in urine, renal clearance is low (~2.2 mL/min), and it has a half-life of about 30 hours, supporting once-daily dosing [8].
Q3: Why did this compound and other ARIs fail in clinical trials? Despite strong preclinical data, many ARIs, including this compound, were discontinued from clinical development. Reasons include inconsistent efficacy in human trials, the involvement of multiple pathways in diabetic complications, and potential side effects. Some inhibitors also showed reduced sensitivity in diabetic tissues where the aldose reductase enzyme may be oxidatively modified [1] [9].
Q4: What are the critical residues in the aldose reductase active site that this compound interacts with? The active site of ALR2 is a deep, hydrophobic cleft. Key residues for catalysis and inhibitor binding include Tyr48 (proton donor), His110 (substrate orientation), and Asp43/Lys77. This compound binds at the active site, inducing a conformational change that opens a "specificity pocket" for tight binding [6] [3].
The table below summarizes the key objective differences between these two aldose reductase inhibitors (ARIs) based on available information:
| Feature | This compound | Epalrestat |
|---|---|---|
| Clinical Status | Discontinued (Phase 3) [1] [2] | Approved and commercially available (in several countries including Japan, India, and China) [3] |
| Primary Indication | Diabetic Neuropathies (investigated) [2] | Diabetic Neuropathy (approved) [3] |
| Efficacy Evidence | Limited; no comprehensive human trial data publicly available. Preclinical studies suggested improved glucose metabolism in diabetic rat hearts [1]. | Demonstrated in clinical trials; shown to improve symptoms like pain, nerve conduction velocity, and vibratory sensation [3]. |
| Safety Profile | Reasons for discontinuation not fully detailed in search results, but withdrawn from clinical trials along with other ARIs due to side effects or limited efficacy [1]. | Generally well-tolerated. Most common adverse effects are minor gastrointestinal issues. Liver function requires monitoring, as dysfunction is a known adverse effect [3] [4]. |
| Key Differentiator | A research compound; its clinical efficacy and safety in humans are not fully established. | The only ARI currently on the market, with documented clinical use and safety profile [3]. |
Both drugs are small molecules designed to inhibit the enzyme aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway [5]. This pathway is hyperactivated in a high-glucose environment and contributes to diabetic complications.
The diagram below illustrates the polyol pathway and the mechanism of action for this class of drugs:
Inhibiting ALR2 with an ARI aims to prevent the cascade of osmotic and oxidative stress that leads to nerve, kidney, and retinal damage [6] [1].
The development of ARIs has been challenging. Many promising inhibitors, including Sorbinil, Tolrestat, Zenarestat, and this compound, were withdrawn from clinical trials due to various reasons such as insufficient efficacy in human trials, hypersensitivity reactions, or other adverse effects [7] [1]. Epalrestat remains the exception, having achieved market approval with a manageable safety profile.
| Feature | This compound | Sorbinil |
|---|---|---|
| Chemical Class | Carboxylic acid derivative [1] | Spirohydantoin [2] [3] |
| In Vitro Potency (IC₅₀) | 3.1 nM (vs. aldose reductase) [4] [5] | 0.15 µM (150 nM) (vs. aldose reductase) [2] |
| Key In Vivo Efficacy | • ED₅₀ in rat sciatic nerve: 1.9 mg/kg [4] [5] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] • Restored allergic responsiveness in diabetic rats [7] | • ED₅₀ in rat sciatic nerve: 0.25 mg/kg [2] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] | | Tissue Distribution | Accumulates in target tissues (nerve, kidney, lens) with half-lives longer than in plasma [8] | Information not available in search results | | Binding Site Feature | Binds to the anion binding site and induces opening of a 'specificity pocket' [3] | Binds to the catalytic site, primarily involving the anion binding pocket and hydrophobic contacts [3] | | Clinical Status | Withdrawn from clinical trials [1] | Withdrawn from clinical trials; associated with hypersensitivity reactions [1] |
The comparative data comes from well-established experimental models in diabetic complication research.
In Vitro IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is typically measured using purified aldose reductase enzyme from sources like bovine or rat lens. The enzyme activity is assayed by monitoring the oxidation of NADPH to NADP⁺ spectrophotometrically in the presence of a substrate (e.g., glyceraldehyde or glucose) and varying concentrations of the inhibitor. The IC₅₀ value is then calculated from the resulting dose-response curve [4] [2].
In Vivo Efficacy Models (ED₅₀): A common model involves inducing diabetes in rats (e.g., with streptozotocin or alloxan). The inhibitor is administered orally for several days. Tissues like the sciatic nerve, retina, and lens are then harvested, and their sorbitol or galactitol content is measured. The ED₅₀ is the dose required to reduce the accumulated polyol level by 50% compared to untreated diabetic controls [4] [2] [5].
Lens Myo-inositol Influx Study: Rat lenses are incubated in a high-galactose medium to induce polyol accumulation and osmotic stress, which inhibits myo-inositol influx. Lenses are co-treated with the inhibitor (e.g., 40 µmol/L). Myo-inositol influx is measured using radiolabeled tracers, and polyol content is analyzed biochemically. The percentage protection of influx is calculated relative to healthy controls [6].
Both drugs target the polyol pathway, which is hyperactivated in hyperglycemic conditions. The following diagram illustrates this pathway and the site of inhibition.
This diagram shows that this compound and Sorbinil inhibit Aldose Reductase (AR), blocking the conversion of glucose to sorbitol. This inhibition prevents sorbitol accumulation and NADPH depletion, key drivers of the osmotic and oxidative stress that lead to diabetic complications [9] [1].
Structural Basis for Inhibition: The binding mode differs between the two drugs. This compound, a carboxylic acid, induces a conformational change to open a 'specificity pocket' in aldose reductase, leading to a very tight fit. Sorbinil, a spirohydantoin, binds strongly to the anion binding pocket but does not appear to open this specific pocket to the same extent [3]. This difference contributes to their distinct potency profiles.
Clinical Development Status: It is important to note that despite promising preclinical results, both this compound and Sorbinil, along with several other aldose reductase inhibitors, were withdrawn from clinical trials. Reasons included insufficient efficacy in humans and side effects, such as hypersensitivity reactions associated with Sorbinil [1]. This highlights the challenges in translating potent in vitro activity to successful human therapies.
| Compound Name | Type | Binding Affinity (kcal/mol) | Experimental/Binding Data | Status |
|---|
| Zopolrestat | Synthetic Inhibitor | - | Ki: 19 nM [1] [2] IC₅₀: 1.9 - 60 nM [1] [2] | Discontinued (Phase 3) [3] [4] | | (+)-Pipoxide | Natural Compound | -12.3 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | Zinc000095485961 | Natural Compound | -11.4 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | Naamidine A | Natural Compound | -11.2 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | |(-)-Pipoxide | Natural Compound | -11.0 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] | | 1,6-di-o-p-hydroxybenzoyl-beta-d-glucopyranoside | Natural Compound | -10.7 [5] | Molecular Docking & Dynamics [5] | Pre-clinical (In silico) [5] |
The data for the natural inhibitors comes from a comprehensive in silico (computer-aided) drug discovery study [5]. Here is a summary of the key methodologies used:
For context, the binding data for this compound is derived from experimental studies and is documented in its crystal structure files in the Protein Data Bank (PDB IDs: 1MAR and 2HV5) [1] [2].
Aldose Reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which is heavily implicated in diabetic complications. The following diagram illustrates this pathway and where inhibitors act.
Inhibiting Aldose Reductase blocks the flux through the entire polyol pathway, preventing the downstream stress and damage that leads to complications [5] [3].
This compound is a potent, non-competitive inhibitor of aldose reductase (ALR2). The table below summarizes key experimental data from the search results.
| Aspect | Details and Experimental Data |
|---|---|
| General Type | Non-competitive Aldose Reductase Inhibitor (ARI) [1] |
| Potency (ALR2) | IC50: 1.9 - 60 nM (range from 17 assays) [2] Ki: 19 nM [2] | | Binding Mode | Binds snugly in the hydrophobic active-site pocket of ALR2, inducing a hinge-flap motion of peptide segments that closes the pocket [1]. Makes numerous hydrophobic contacts and interacts with the NADPH coenzyme [1]. | | Specificity Pocket | Its binding involves the opening of a conformational "specificity pocket" within the active site, a feature important for inhibitor selectivity [3]. |
The search results point to a key methodological approach for probing inhibitor selectivity between the highly similar aldose reductase (ALR2) and aldehyde reductase (ALR1).
This protocol involves creating mutant forms of ALR2 to understand which residues determine selectivity. The workflow for this approach is illustrated below:
This methodology revealed that selectivity is determined by a complex interplay of direct interactions, induced-fit adaptations of the binding site, and changes in the solvation/desolvation balance upon ligand binding [2]. Residues not in direct contact with the ligand can still significantly impact binding thermodynamics, highlighting the challenge of achieving selectivity [2].
The development of ARIs like this compound has been pursued as a strategy to prevent or delay diabetic complications. However, the clinical journey of this drug class has been challenging.
Despite potent in vitro inhibition, several ARIs, including This compound, tolrestat, and sorbinil, were withdrawn from clinical trials due to issues such as side effects, lack of specificity, and inconsistent efficacy [4] [5]. This underscores the critical importance of a compound's selectivity profile for its successful development [4] [2].
The table below summarizes the key characteristics of this compound alongside other notable ARIs.
| Inhibitor Name | Chemical Class | Clinical Status | Key Safety & Efficacy Findings | Primary Evidence |
|---|---|---|---|---|
| This compound | Carboxylic acid derivative (Phthalazinone) | Not approved; withdrawn from clinical trials [1] | Potent inhibitor (IC50 1.9-60 nM) [2]. Alleviated hypertension in diabetic rats without affecting hyperglycemia [3]. | Preclinical in vivo studies [3], Human pharmacokinetic studies [4], Crystal structure analysis [2] |
| Epalrestat | Carboxylic acid | Approved (in Japan for diabetic neuropathy) [5] | The only ARI in clinical use; minor side effects reported in ~8% of patients [5]. | Clinical use, In silico and in vitro studies [5] |
| Tolrestat | Carboxylic acid | Not approved; withdrawn from clinical trials [1] | Withdrawn due to safety concerns, including hepatic toxicity [6]. | Clinical trial data |
| Sorbinil | Hydantoin | Not approved; withdrawn from clinical trials [1] | Induced hypersensitivity reactions [1]. Improved nerve conduction in diabetic rats [1]. | Clinical trial data, Preclinical in vivo studies [1] |
| Natural Compounds (e.g., Agnuside, (+)-Pipoxide) | Various (e.g., Iridoid glycosides) | Preclinical research stage [6] [5] | High potency (e.g., Agnuside IC50 22.4 nM) and favorable toxicity profiles predicted in silico [6] [5]. | In silico screening, In vitro cell assays [6] [5] |
For researchers to evaluate and build upon existing data, here is a detailed breakdown of key experimental findings and methodologies.
Recent studies highlight the search for safer ARIs from natural sources. One study screened 7,344 African natural compounds using a robust virtual workflow [6].
Another study provided direct experimental IC50 data for novel plant-based inhibitors compared to Epalrestat [5]:
The collective data from these studies clarifies the clinical landscape for ARIs:
Why Were ARIs Like this compound Withdrawn? The withdrawal of this compound, tolrestat, and sorbinil from clinical development is attributed to several factors [1]:
The "Differential Inhibition" Strategy: A modern approach to improve safety is the development of Aldose Reductase Differential Inhibitors (ARDIs). The rationale is that aldose reductase metabolizes both glucose (pathogenic in diabetes) and toxic lipid peroxidation products like HNE (a detoxifying role). ARDIs aim to selectively inhibit the reduction of glucose while sparing the detoxification function, potentially offering a safer therapeutic profile [7].
While this compound serves as a potent tool compound for understanding ARI mechanisms, its clinical progression was halted. Current research is pivoting towards natural product libraries and differential inhibition strategies to discover inhibitors with improved safety and specificity profiles.
To understand how this compound works, it's essential to first look at the polyol (or sorbitol) pathway, which is believed to contribute to diabetic complications [1].
The following diagram illustrates this pathway and this compound's role in it:
As an aldose reductase inhibitor (ARI), this compound blocks the first and rate-limiting step in this pathway, preventing the conversion of glucose to sorbitol. This action aims to reduce intracellular sorbitol accumulation and the resulting osmotic stress and metabolic imbalances that damage nerves and other tissues [2] [1]. Its potent inhibitory action is attributed to its snug fitting within the hydrophobic active site of the aldose reductase enzyme, inducing a conformational change that closes the active site pocket [3].
The table below summarizes key experimental findings on this compound's efficacy in reducing sorbitol and related biomarkers, primarily from animal and cell culture models.
| Inhibitor / Study Model | Key Efficacy Findings | Experimental Protocol Summary |
|---|
| This compound (Rat lenses, high-galactose medium) [4] | As effective as Sorbinil; maintained ~80% of myo-inositol influx (vs. control) after 12-16 hour incubations. | Model: Rat lenses incubated in 30 mmol/l galactose medium. Dose: 40 μmol/l. Measurement: Compared lens polyol content and myo-inositol (MI) influx. | | This compound (Cultured rat renal cells) [5] | Decreased sorbitol levels significantly (P<0.001) at 20 μmol/l. | Model: Primary rat renal cell cultures from renal inner medulla. Treatment: 48-hour exposure. Analysis: Cell sorbitol content measured via HPLC. | | This compound (Rat tissue homogenates) [5] | Inhibited aldose reductase activity by 92-94% (P<0.002) at 5 μmol/l. | Tissue: Crude homogenates of rat lens and renal inner medulla. Assay: AR activity measured with glyceraldehyde substrate. | | Sorbinil (Rat lenses, high-galactose medium) [4] | As effective as this compound; 80% inhibition of polyol formation and protection of MI influx at 40 μmol/l. | Model: Rat lenses incubated in 30 mmol/l galactose medium. Dose: 40 μmol/l. Measurement: Compared lens polyol content and myo-inositol (MI) influx. | | Sorbinil (Cultured rat renal cells) [5] | Decreased sorbitol levels (P<0.05) at 100 μmol/l. | Model: Primary rat renal cell cultures. Treatment: 48-hour exposure. Analysis: Cell sorbitol content measured via HPLC. | | AT-007 (Govorestat) (Patient-derived cells & Drosophila) [6] | Significantly reduced sorbitol levels in human fibroblasts, iPSC-derived motor neurons, and fly brains; improved synaptic and mitochondrial function. | Models: Patient-derived fibroblasts, iPSC-derived motor neurons, Sord-deficient Drosophila. Measurements: Sorbitol levels, synaptic transduction, locomotor activity, mitochondrial ROS. |
For researchers, the core methodologies from the cited studies are outlined below:
Despite demonstrating efficacy in preclinical models, the clinical development of many ARIs, including this compound, has faced challenges.
Acute Toxic